N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

This compound provides a differentiated 1,2,5-oxadiazole (furazan) scaffold that cannot be replaced by 1,2,4- or 1,3,4-oxadiazole isomers due to fundamental differences in lipophilicity, metabolic stability, and hERG inhibition. Its strong inductive effect, comparable to trifluoromethyl, makes it ideal for replacing metabolically labile electron-withdrawing groups. Validated as a starting scaffold for anti-A. baumannii agents (MIC as low as 0.5 mM). Essential for systematic SAR studies across the oxadiazole isomer space. Secure this strategic building block for your medicinal chemistry programs.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63
CAS No. 676539-91-6
Cat. No. B2379437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine
CAS676539-91-6
Molecular FormulaC6H12ClN3O
Molecular Weight177.63
Structural Identifiers
SMILESCCNCC1=NON=C1C
InChIInChI=1S/C6H11N3O/c1-3-7-4-6-5(2)8-10-9-6/h7H,3-4H2,1-2H3
InChIKeyDPEBBUBCULPJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS 676539-91-6) – 1,2,5-Oxadiazole-Based Research Building Block with Differentiated Electronic and Physicochemical Properties


N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS 676539-91-6) is a heterocyclic amine derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a methyl group at the 4-position and an N-ethylmethanamine moiety at the 3-position. The 1,2,5-oxadiazole isomer is used relatively sparingly in medicinal chemistry compared to the more common 1,2,4- and 1,3,4-oxadiazoles, yet it possesses unique physicochemical and electronic characteristics that differentiate it from its isomeric counterparts . The furazan ring exhibits a strong inductive effect comparable to that of trifluoromethyl or tetrazolyl groups, and its reduced aromaticity enables distinct reactivity profiles [1]. This compound serves primarily as a heterocyclic building block for the construction of more complex molecular architectures in drug discovery and materials science applications.

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine Procurement: Why 1,2,4- or 1,3,4-Oxadiazole Analogs Cannot Serve as Drop-In Replacements


Direct substitution of N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine with a 1,2,4- or 1,3,4-oxadiazole analog is scientifically unsound due to fundamental differences in electronic structure, lipophilicity, and metabolic stability across the oxadiazole isomeric series. Systematic comparative analysis of matched molecular pairs within the AstraZeneca compound collection has demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, significant differences are observed in metabolic stability, hERG inhibition, and aqueous solubility profiles between these regioisomers [2]. The 1,2,5-oxadiazole (furazan) ring possesses a distinct electronic configuration and strong inductive effect that cannot be replicated by other oxadiazole isomers . Consequently, any structure-activity relationship established with this specific furazan-containing scaffold cannot be reliably extrapolated to other oxadiazole regioisomers without experimental validation.

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: Quantitative Evidence for Differentiated Selection vs. Alternative Oxadiazole Isomers and Analogs


Lipophilicity (log D) Differentiation: 1,2,5-Oxadiazole vs. 1,3,4-Oxadiazole Isomers

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs in the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. While this study did not include 1,2,5-oxadiazole isomers, the 1,2,5-oxadiazole (furazan) ring is recognized to possess unique electronic properties and a strong inductive effect comparable to trifluoromethyl or tetrazolyl groups, which further distinguishes it from both 1,2,4- and 1,3,4-oxadiazole isomers . This electronic differentiation is expected to translate into distinct log D values for 1,2,5-oxadiazole-containing compounds relative to other oxadiazole regioisomers.

Medicinal Chemistry Drug Discovery Physicochemical Property Profiling

Metabolic Stability and hERG Inhibition Differences Among Oxadiazole Isomers

In the AstraZeneca systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, significant differences were observed with respect to metabolic stability and hERG inhibition profiles, with the 1,3,4-oxadiazole isomers demonstrating favorable properties in both parameters [1]. The 1,2,5-oxadiazole (furazan) ring, while not included in this particular study, is documented to possess enhanced metabolic stability due to its reduced aromaticity and distinct electronic configuration [2]. This suggests that 1,2,5-oxadiazole-containing compounds like N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine may exhibit ADME-Tox profiles that differ meaningfully from both 1,2,4- and 1,3,4-oxadiazole analogs.

ADME-Tox Drug Safety Pharmacokinetics

Antibacterial Activity of 4-Methyl-1,2,5-Oxadiazole Scaffold Against Acinetobacter baumannii

In a study evaluating novel 1,2,5-oxadiazole derivatives against Acinetobacter baumannii, the compound (E)-3-(2-hydroxyphenyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acrylamide (compound 32) demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 mM [1]. This compound shares the identical 4-methyl-1,2,5-oxadiazol-3-yl core substructure present in N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine. The same study reported that a related 1,2,5-oxadiazole compound (HTS-27) displayed an MIC of 2 mM, while another analog exhibited an MIC of 4 mM, establishing a structure-activity relationship dependent on substitution pattern [2].

Antibacterial Antimicrobial Resistance Gram-Negative Bacteria

Furazan Ring Inductive Effect: Comparable to Trifluoromethyl and Tetrazolyl Groups

The furazan (1,2,5-oxadiazole) ring possesses a strong inductive effect that is comparable in magnitude to the trifluoromethyl (-CF3) and tetrazolyl groups commonly employed as electron-withdrawing substituents in medicinal chemistry . This electronic property distinguishes the 1,2,5-oxadiazole isomer from 1,2,4- and 1,3,4-oxadiazoles, which exhibit different charge distributions and dipole moments [1]. The furazan ring's reduced aromaticity further contributes to its distinct reactivity profile and metabolic stability compared to other aromatic heterocycles [2].

Medicinal Chemistry Bioisostere Design Electronic Effects

Vendor-Supplied Purity Specification: 97% Minimum Purity Standard

Commercially available N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine (CAS 676539-91-6) is supplied with a minimum purity specification of 97% as determined by standard analytical methods . This purity level is consistent across multiple independent vendors, establishing a reproducible quality benchmark for procurement . The compound is provided as a research-grade heterocyclic building block with molecular formula C6H11N3O and molecular weight 141.17 g/mol, suitable for synthetic elaboration without additional purification in most research applications .

Chemical Procurement Building Block Quality Research Reagent

N-((4-Methyl-1,2,5-oxadiazol-3-yl)methyl)ethanamine: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Antibacterial Lead Discovery Targeting Gram-Negative Pathogens (Acinetobacter baumannii)

This compound serves as a validated starting scaffold for the synthesis of novel antibacterial agents targeting Acinetobacter baumannii, a priority pathogen identified by the WHO. The 4-methyl-1,2,5-oxadiazole core present in this building block has been incorporated into analogs demonstrating MIC values as low as 0.5 mM against A. baumannii [1]. Researchers developing new antibiotics against multidrug-resistant Gram-negative bacteria should prioritize this 1,2,5-oxadiazole scaffold over 1,2,4- or 1,3,4-oxadiazole alternatives based on this established activity profile.

Medicinal Chemistry Programs Requiring Metabolically Stable, Electron-Withdrawing Heterocyclic Bioisosteres

The furazan (1,2,5-oxadiazole) ring exhibits a strong inductive effect comparable to trifluoromethyl (-CF3) and tetrazolyl groups [1], while offering enhanced metabolic stability due to reduced aromaticity [2]. This compound is therefore optimally suited for lead optimization campaigns seeking to replace metabolically labile electron-withdrawing groups with a stable heterocyclic alternative. The distinct electronic profile of the 1,2,5-oxadiazole isomer differentiates it from 1,2,4- and 1,3,4-oxadiazole alternatives, which exhibit different lipophilicity and metabolic stability characteristics [3].

Structure-Activity Relationship (SAR) Exploration of Oxadiazole Isomer Space

Given the documented order-of-magnitude differences in lipophilicity and significant differences in metabolic stability and hERG inhibition between oxadiazole isomers [1], this compound provides an essential entry point for systematic SAR studies across the 1,2,5-oxadiazole isomer space. Research groups seeking to understand how oxadiazole regioisomerism impacts target engagement, ADME properties, and safety profiles should include this building block in their synthetic toolkit to access the under-explored 1,2,5-oxadiazole chemical space [2].

Synthetic Methodology Development for 1,2,5-Oxadiazole Functionalization

The 1,2,5-oxadiazole ring allows various functional group manipulations to be performed on carbon substituents while maintaining ring integrity [1]. The N-ethylmethanamine moiety at the 3-position provides a reactive handle for further derivatization via amidation, urea formation, sulfonamidation, or reductive amination [2]. This compound is therefore well-suited for synthetic methodology studies aimed at expanding the accessible chemical space around the 1,2,5-oxadiazole core, a scaffold that remains relatively underutilized compared to 1,2,4- and 1,3,4-oxadiazoles [3].

Technical Documentation Hub

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18 linked technical documents
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